molecular formula C20H26N4O3S B6556992 1-(4-methoxyphenyl)-3-{4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}urea CAS No. 1040666-63-4

1-(4-methoxyphenyl)-3-{4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}urea

Cat. No.: B6556992
CAS No.: 1040666-63-4
M. Wt: 402.5 g/mol
InChI Key: WYOUBNXLDZMVMV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-{4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}urea (CAS: 1040667-98-8) is a urea-thiazole hybrid compound with a molecular formula of C₁₉H₂₃ClN₄O₂S and a molecular weight of 406.93 g/mol . Its structure features a 4-methoxyphenyl group attached to the urea moiety and a thiazole ring linked to a 4-methylpiperidin-1-yl group via a 3-oxopropyl chain. This design combines hydrogen-bonding capabilities (urea), aromaticity (thiazole and methoxyphenyl), and a lipophilic piperidine group, making it a candidate for targeting enzymes or receptors in medicinal chemistry.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-14-9-11-24(12-10-14)18(25)8-5-16-13-28-20(22-16)23-19(26)21-15-3-6-17(27-2)7-4-15/h3-4,6-7,13-14H,5,8-12H2,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOUBNXLDZMVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Urea-Thiazole Derivatives

Key structural differences among urea-thiazole analogs include:

  • Aryl substituents on the urea moiety (e.g., halogens, trifluoromethyl, methoxy).
  • Heterocyclic linkers (e.g., piperazine, piperidine, morpholine).
  • Side-chain modifications (e.g., hydrazinyl, oxopropyl).
Table 1: Comparison of Select Urea-Thiazole Derivatives
Compound ID/Name Aryl Substituent Heterocyclic Linker Molecular Weight (g/mol) Yield (%) Reference
Target Compound 4-Methoxyphenyl 4-Methylpiperidin-1-yl (3-oxopropyl) 406.93 N/A
11a () 3-Fluorophenyl Piperazine (hydrazinyl-2-oxoethyl) 484.2 85.1
11b () 3,5-Dichlorophenyl Piperazine (hydrazinyl-2-oxoethyl) 534.2 83.7
11d () 4-Trifluoromethylphenyl Piperazine (hydrazinyl-2-oxoethyl) 534.1 85.3
11l () 3-Methoxyphenyl Piperazine (hydrazinyl-2-oxoethyl) 496.3 85.2
1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea () 4-Chlorophenyl Piperazine (4-fluorophenyl) C₁₁H₁₀O₄ (Enzamide) N/A
MK13 () 3,5-Dimethoxyphenyl Pyrazole N/A N/A

Key Observations :

Aryl Substituent Effects: Electron-withdrawing groups (e.g., Cl in 11b, CF₃ in 11d) increase molecular weight and lipophilicity compared to the target compound’s 4-methoxyphenyl (electron-donating) group . These substituents may enhance receptor binding but reduce solubility.

Heterocyclic Linkers :

  • The target compound’s 4-methylpiperidin-1-yl group (saturated, lipophilic) contrasts with piperazine in derivatives, which includes a basic nitrogen for hydrogen bonding .
  • Piperazine derivatives (e.g., 11a–11o) often feature hydrazinyl-2-oxoethyl side chains, introducing polar groups that may improve solubility .

Synthetic Yields: Analogs in show yields of 83–88%, suggesting efficient synthetic routes for urea-thiazole systems .

Comparison with Non-Thiazole Urea Derivatives

  • MK13 () : A pyrazole-linked urea with 3,5-dimethoxyphenyl , highlighting the role of heterocycle choice. Pyrazoles are more rigid than thiazoles, possibly affecting binding pocket compatibility .
  • 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (): Incorporates a pyrrolidinone ring, introducing a ketone for additional polarity .

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